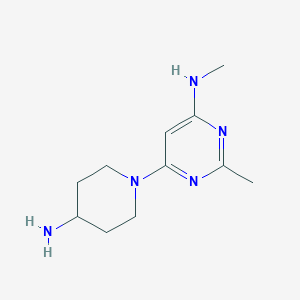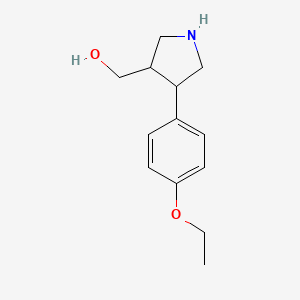
4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
Übersicht
Beschreibung
“4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” is a compound that can be used for pharmaceutical testing . It is related to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including the formation of thiazole and triazine rings . The synthesis process usually involves the use of various reagents and catalysts, and the yield can vary .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as 1H NMR, mass spectrometry, and elemental analysis . These techniques provide information about the chemical shifts of different atoms in the molecule, the molecular weight, and the elemental composition .Chemical Reactions Analysis
Compounds similar to “4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” have been found to exhibit various biological activities, such as fungicidal and insecticidal activities . These activities are often evaluated using bioassays .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy . These techniques provide information about the functional groups present in the molecule and their chemical environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Derivatives
Research has demonstrated the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives through intramolecular dipolar cycloaddition reactions, showcasing the potential of related compounds in the development of enantiomerically pure substances with specific optical properties. Such processes underline the versatility of thiazole and pyrrol derivatives in organic synthesis, particularly for constructing complex, chiral molecules which could have applications in pharmaceuticals and materials science (Melo et al., 1999).
Antibacterial and Antifungal Activities
Compounds containing the thiazole and pyrrol moieties have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that derivatives of "4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid" might be explored for potential antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Patel & Patel, 2015).
Heterocyclic Compound Synthesis
The compound and its analogs have been utilized in the synthesis of diverse heterocyclic structures, highlighting the role of such chemicals in generating novel compounds with potential applications in drug development and chemical research. These reactions often involve multicomponent processes that enable the efficient construction of complex molecules, indicating the utility of thiazole and pyrrol derivatives in medicinal chemistry and synthetic methodology (Shestopalov et al., 2008).
Wirkmechanismus
Target of Action
The compound contains a pyrrole ring, which is a common structure in many bioactive compounds . Pyrrole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Biochemical Pathways
Many pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the pyrrole ring could potentially enhance the compound’s bioavailability, as pyrrole is a common structure in many bioactive compounds .
Result of Action
Given the wide range of biological activities exhibited by pyrrole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
The development of new drugs and pesticides often involves the design and synthesis of novel compounds based on existing structures . Therefore, “4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” and similar compounds could serve as a basis for the development of new therapeutic agents or pesticides .
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)9-8(7-3-4-7)12-11(16-9)13-5-1-2-6-13/h1-2,5-7H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELCHGDHUFXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)





![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)
